6-[(4-Methylphenyl)thio]-1-hexanol
Description
6-[(4-Methylphenyl)thio]-1-hexanol is a sulfur-containing aliphatic alcohol with the molecular formula C₁₃H₂₀OS. Its structure features a hexanol backbone substituted at the 6-position with a thioether group linked to a 4-methylphenyl (para-tolyl) moiety.
Properties
IUPAC Name |
6-(4-methylphenyl)sulfanylhexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20OS/c1-12-6-8-13(9-7-12)15-11-5-3-2-4-10-14/h6-9,14H,2-5,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POWDABKEPNZVGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCCCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Coupling 1-Hexanol and 4-Methylthiophenol
The Mitsunobu reaction enables direct coupling of 1-hexanol and 4-methylthiophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) in tetrahydrofuran (THF).
Economic and Environmental Considerations
-
Cost : High reagent costs (DEAD, PPh3) limit scalability.
-
Waste Management : Triphenylphosphine oxide byproduct requires column chromatography for removal.
Reduction of 6-[(4-Methylphenyl)thio]hexanoic Acid
Synthesis of Carboxylic Acid Intermediate
6-[(4-Methylphenyl)thio]hexanoic acid is prepared via nucleophilic substitution of 6-bromohexanoic acid with 4-methylthiophenol. The reaction proceeds in DMF at 100°C for 8 hours, yielding 75–80% acid intermediate.
Borane-Mediated Reduction
The acid is reduced to the alcohol using borane-tetrahydrofuran complex (BH3·THF) at 0°C to room temperature:
Protection/Deprotection Strategy Using 1,6-Hexanediol
Stepwise Functionalization
-
Protection : 1,6-Hexanediol is mono-protected as a tert-butyldimethylsilyl (TBDMS) ether at the primary hydroxyl.
-
Activation : The free hydroxyl is converted to a tosylate using tosyl chloride in pyridine.
-
Substitution : Tosylate displacement with 4-methylthiophenol in DMF at 60°C yields the protected thioether.
-
Deprotection : TBDMS removal with tetra-n-butylammonium fluoride (TBAF) affords the target alcohol in 65–70% overall yield.
Comparative Analysis of Synthetic Routes
| Method | Steps | Yield (%) | Cost | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 2 | 70–85 | Low | High |
| Mitsunobu Reaction | 1 | 85–90 | High | Low |
| Carboxylic Acid Reduction | 3 | 75–80 | Medium | Moderate |
| Protection/Deprotection | 4 | 65–70 | Medium | Low |
The nucleophilic substitution route balances cost and scalability, making it ideal for industrial applications. The Mitsunobu method, while efficient, is reserved for small-scale syntheses due to reagent expenses .
Chemical Reactions Analysis
Types of Reactions
6-[(4-Methylphenyl)thio]-1-hexanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding thiol or alcohol derivatives.
Substitution: The thioether group can participate in nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents can be employed.
Major Products
Oxidation: Formation of 6-[(4-Methylphenyl)thio]hexanal or 6-[(4-Methylphenyl)thio]hexanone.
Reduction: Formation of 6-[(4-Methylphenyl)thio]hexane.
Substitution: Formation of various substituted thioethers depending on the nucleophile used.
Scientific Research Applications
6-[(4-Methylphenyl)thio]-1-hexanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 6-[(4-Methylphenyl)thio]-1-hexanol depends on its specific application. In biological systems, it may interact with cellular components such as enzymes or receptors, leading to modulation of biochemical pathways. The thioether group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thioether-Containing Aliphatic Alcohols
NBDHEX (6-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]-1-hexanol)
- Structure : Differs by replacing the 4-methylphenyl group with a 7-nitrobenzoxadiazolyl moiety.
- Applications : Potent inhibitor of glutathione S-transferase P1-1 (GSTP1-1), inducing apoptosis in tumor cells by disrupting GST-mediated detoxification and signaling pathways .
- Mechanism: Unlike 6-[(4-Methylphenyl)thio]-1-hexanol, NBDHEX’s nitrobenzoxadiazolyl group enhances electrophilicity, facilitating covalent interactions with GST active sites.
Ethyl Carvacryl Ether (2-Isopropyl-5-methylphenoxyethane)
- Structure : Aromatic ether with an ethoxy group instead of a thioether.
- Properties : Higher volatility (lower molecular weight: C₁₂H₁₈O ) compared to the sulfur-containing analog. Used in fragrances and as a solvent.
Thymol Methyl Ether (3-Methoxy-p-cymene)
- Structure : Methoxy-substituted aromatic compound.
- Applications: Antimicrobial and flavoring agent. The absence of a thioether reduces reactivity toward nucleophiles compared to this compound.
Table 1: Comparison of Thioether and Ether Analogs
Aromatic Thioethers with Aliphatic Chains
4-Methyl-N1-{4-[6-(4-{[(4-Methylphenyl)sulfonyl]amino}phenyl)pyridyl]phenyl}-1-benzenesulfonamide
- Structure : Contains a 4-methylphenylsulfonamide group linked to a pyridine ring.
- Properties : Higher molecular weight (C₃₂H₂₉N₃O₄S₂ ) and polarity due to sulfonamide groups. Used in medicinal chemistry for targeted protein interactions .
4-Methylcyclohexanol
- Structure: Cyclohexanol with a methyl group at the 4-position.
- Properties: Lower molecular weight (C₇H₁₄O) and higher volatility (bp ~164°C) compared to this compound. Industrial solvent and intermediate .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
